1,4-Cineole

Beschreibung

This compound has been reported in Magnolia officinalis, Saccharina japonica, and other organisms with data available.

Structure

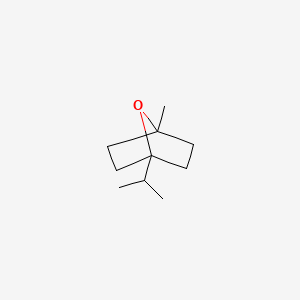

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)10-6-4-9(3,11-10)5-7-10/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFOTVCVTJUTAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12CCC(O1)(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047396 | |

| Record name | 1,4-Cineole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a minty lime odor; [HSDB], Liquid, colourless mobile liquid; camphor like aroma | |

| Record name | 1,4-Epoxy-p-menthane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2827 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-Cineole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,4-Cineole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1242/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

173-174 °C, 65.00 °C. @ 16.00 mm Hg | |

| Record name | 1,4-EPOXY-P-MENTHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-Cineole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SLIGHTLY SOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER; SOL IN ALL PROPORTION IN ETHER, ALC, Insoluble in water, soluble in oils, soluble (in ethanol) | |

| Record name | 1,4-EPOXY-P-MENTHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-Cineole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1242/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8997 @ 20 °C, 0.850-0.908 | |

| Record name | 1,4-EPOXY-P-MENTHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-Cineole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1242/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.93 [mmHg] | |

| Record name | 1,4-Epoxy-p-menthane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2827 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQ | |

CAS No. |

470-67-7 | |

| Record name | 1,4-Cineole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=470-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Epoxy-p-menthane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cineole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-(1-methylethyl)-7-oxabicyclo[2.2.1]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-CINEOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B55JTU839B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-EPOXY-P-MENTHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-Cineole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

1 °C | |

| Record name | 1,4-EPOXY-P-MENTHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5425 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-Cineole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036096 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

1,4-Cineole: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1,4-cineole, a monoterpenoid of growing interest in the pharmaceutical and fragrance industries. The document details its natural occurrences, providing quantitative data on its prevalence in various plant species. A thorough examination of the biosynthetic pathways leading to this compound is presented, including the upstream methylerythritol phosphate (MEP) and mevalonate (MVA) pathways, and the specific enzymatic cyclization of geranyl pyrophosphate. Detailed experimental protocols for the extraction, analysis, and enzymatic characterization of this compound are provided to facilitate further research and development. Furthermore, this guide includes visualizations of the key biosynthetic pathways and experimental workflows using Graphviz DOT language to ensure clarity and comprehension.

Introduction

This compound is a bicyclic monoterpene ether with a characteristic camphor-like aroma.[1] As an isomer of the more abundant and well-studied 1,8-cineole (eucalyptol), this compound has garnered increasing attention for its potential biological activities and applications. It is a natural constituent of the essential oils of numerous aromatic plants and has been identified as a potential aromatic marker in certain wines.[2] Understanding the natural distribution and biosynthetic origins of this compound is crucial for its potential exploitation in drug development, as a fragrance or flavoring agent, and for the genetic engineering of production systems. This guide aims to provide a comprehensive technical overview of the current knowledge on this compound for a scientific audience.

Natural Sources of this compound

This compound is found in a variety of plant species, often alongside its isomer, 1,8-cineole. The concentration of this compound can vary significantly depending on the plant species, geographical location, and season.[3] The following table summarizes the quantitative data on the presence of this compound and 1,8-cineole in the essential oils of several plant species.

| Plant Species | Family | Plant Part | This compound (%) | 1,8-Cineole (%) | Reference(s) |

| Eucalyptus polybractea | Myrtaceae | Leaves | - | 82.95 - 85.0 | [3][4] |

| Eucalyptus globulus | Myrtaceae | Leaves | - | 70.0 - 80.2 | [3][5] |

| Eucalyptus radiata | Myrtaceae | Leaves | - | 69.9 | [5] |

| Eucalyptus torquata | Myrtaceae | Leaves | - | 66.9 | [6][7] |

| Eucalyptus loxophleba | Myrtaceae | Leaves | - | 66.93 - 78.78 | [4] |

| Eucalyptus spathulata | Myrtaceae | Leaves | - | 72.5 | [6][7] |

| Eucalyptus largiflorens | Myrtaceae | Leaves | - | 37.5 | [6][7] |

| Eucalyptus microtheca | Myrtaceae | Leaves | - | 34.0 | [6][7] |

| Salvia officinalis (Sage) | Lamiaceae | Leaves | - | 14.14 - 27.0 | [8][9] |

| Salvia fruticosa | Lamiaceae | - | - | - | [10] |

| Salvia sclarea | Lamiaceae | - | - | - | [11] |

| Artemisia annua | Asteraceae | Aerial Parts | - | 16.0 - 19.3 | [12][13] |

| Piper cubeba (Cubeb) | Piperaceae | - | Present | - | [12] |

| Chamaemelum nobile (Chamomile) | Asteraceae | - | Present | - | [12] |

| Laurus nobilis (Bay Laurel) | Lauraceae | - | Present | - | [14] |

| Australian Cabernet Sauvignon Wine | - | - | 0.000023 - 0.00016 | - | [2][6] |

Note: A hyphen (-) indicates that the data for that specific compound was not provided in the cited reference.

Biosynthesis of this compound

The biosynthesis of this compound, like all monoterpenes, originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[5] Plants utilize two distinct pathways to produce these precursors: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids. Monoterpene biosynthesis predominantly occurs in the plastids, utilizing IPP and DMAPP from the MEP pathway.

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate. A series of enzymatic reactions then leads to the formation of IPP and DMAPP.

Formation of Geranyl Pyrophosphate (GPP)

Geranyl pyrophosphate (GPP), the direct precursor to all regular monoterpenes, is formed by the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP. This reaction is catalyzed by the enzyme geranyl pyrophosphate synthase (GPPS).[15]

Cyclization to this compound

The final and most crucial step in the biosynthesis of this compound is the enzymatic cyclization of GPP. This complex reaction is catalyzed by a class of enzymes known as monoterpene synthases, specifically cineole synthases. The prevailing evidence suggests that this compound is often a minor product of 1,8-cineole synthase activity.[16]

The proposed mechanism for the formation of both 1,4- and 1,8-cineole from GPP involves several key steps:

-

Ionization: The reaction is initiated by the removal of the pyrophosphate group from GPP, forming a geranyl cation.

-

Isomerization: The geranyl cation isomerizes to a linalyl pyrophosphate intermediate.

-

Cyclization: The linalyl intermediate then cyclizes to form an α-terpinyl cation.

-

Second Cyclization and Quenching: This cation can then undergo a second cyclization, which is quenched by a water molecule to form either 1,8-cineole or this compound. The specific product ratio is determined by the active site architecture of the particular cineole synthase enzyme.[17]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cloning and Characterization of 1,8-Cineole Synthase (SgCINS) Gene From the Leaves of Salvia guaranitica Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of Several Cineole-Rich Western Australian Eucalyptus Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and Characterization of Three New Monoterpene Synthases from Artemisia annua - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemometric Analysis Evidencing the Variability in the Composition of Essential Oils in 10 Salvia Species from Different Taxonomic Sections or Phylogenetic Clades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, 470-67-7 [thegoodscentscompany.com]

- 10. Research Portal [scholarworks.brandeis.edu]

- 11. Geranyl pyrophosphate synthase: characterization of the enzyme and evidence that this chain-length specific prenyltransferase is associated with monoterpene biosynthesis in sage (Salvia officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biosynthesis of monoterpenes: partial purification, characterization, and mechanism of action of 1,8-cineole synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1,8-cineole synthase - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isotopic labeling - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Isolation and Purification of 1,4-Cineole from Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for isolating and purifying 1,4-cineole, a monoterpenoid of interest for its potential pharmacological activities, from various plant sources. The guide details experimental protocols, presents quantitative data, and illustrates key workflows for the successful extraction and purification of this valuable compound.

Introduction to this compound

This compound, an isomer of the more abundant 1,8-cineole (eucalyptol), is a bicyclic monoterpene ether found in the essential oils of various plants. While less common than its isomer, this compound has garnered scientific interest for its potential biological activities. It is a colorless liquid with a camphor-like odor.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O | --INVALID-LINK-- |

| Molecular Weight | 154.25 g/mol | --INVALID-LINK-- |

| Boiling Point | 172-174 °C | |

| Density | 0.925 g/cm³ | |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and other organic solvents | |

| Appearance | Colorless liquid | |

| Odor | Camphor-like |

Plant Sources and Yield of this compound

Several plant species are known to contain this compound, although often in lower concentrations compared to 1,8-cineole. The yield of essential oil and the concentration of this compound can vary significantly based on the plant species, geographical location, harvesting time, and the extraction method employed.

Table 2: Plant Sources of this compound and Reported Essential Oil Yields

| Plant Species | Plant Part | Essential Oil Yield (%) | This compound Content in Oil (%) | Reference |

| Piper cubeba L. | Berries | 10 - 18 | Trace amounts (<0.1) | |

| Laurus nobilis L. | Leaves | 0.3 - 3.5 | Not explicitly quantified | |

| Kaempferia galanga L. | Rhizomes | 2.4 - 3.9 | Not explicitly quantified | |

| Myrtus communis L. | Leaves | 0.1 - 0.8 | Not explicitly quantified | [1](2--INVALID-LINK-- |

| Cryptocarya massoia (Oken) Kosterm. | Bark | ~0.7 | Not explicitly quantified | [3](--INVALID-LINK--) |

Note: Data for this compound content is often not specified or is present in trace amounts in many publicly available studies, with a greater focus on the more abundant 1,8-cineole.

Isolation and Purification Workflow

The isolation and purification of this compound from plant materials typically involves a multi-step process, beginning with extraction to obtain the essential oil, followed by purification techniques to isolate the target compound.

Experimental Protocols

Extraction of Essential Oil

The initial step in isolating this compound is the extraction of the essential oil from the plant material. Steam distillation is the most common method for obtaining essential oils, while solvent extraction can also be employed.

Principle: Steam distillation is a separation process used to purify or isolate temperature-sensitive materials, like essential oils, by passing steam through the plant material. The steam carries the volatile compounds to a condenser, where they are cooled and collected.

Protocol:

-

Preparation of Plant Material: Fresh or dried plant material (e.g., leaves, rhizomes) is coarsely ground to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A Clevenger-type apparatus is typically used for steam distillation. The ground plant material is placed in the distillation flask with a sufficient amount of water.

-

Distillation: The water is heated to boiling, and the steam passes through the plant material, carrying the volatile essential oils.

-

Condensation: The steam and oil vapor mixture is then passed through a condenser, which cools the vapor back into a liquid.

-

Collection: The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel. Due to their immiscibility and density difference, the essential oil will typically form a layer on top of the water and can be separated.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

Principle: This method involves the use of an organic solvent to dissolve the essential oil from the plant material. The choice of solvent is crucial and depends on the polarity of the target compounds.

Protocol:

-

Preparation of Plant Material: The plant material is dried and ground to a fine powder.

-

Extraction: The powdered plant material is macerated in a suitable solvent (e.g., hexane, ethanol, or dichloromethane) for a specified period (e.g., 24-48 hours) with occasional shaking.

-

Filtration: The mixture is then filtered to separate the extract from the solid plant residue.

-

Solvent Evaporation: The solvent is removed from the filtrate using a rotary evaporator under reduced pressure to yield the crude essential oil.

Purification of this compound

The crude essential oil is a complex mixture of various compounds. To isolate this compound, further purification steps are necessary.

Principle: Fractional distillation is used to separate a mixture of liquids with different boiling points. By carefully controlling the temperature, components can be separated based on their volatility. Since this compound and 1,8-cineole have very close boiling points, a highly efficient fractional distillation column is required for their separation.

Protocol:

-

Apparatus Setup: A fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column) is assembled.

-

Distillation: The crude essential oil is heated in the distillation flask.

-

Fraction Collection: As the temperature rises, different components will vaporize and then condense at different temperatures. Fractions are collected at narrow temperature ranges corresponding to the boiling points of the target compounds. The fraction containing this compound is collected around its boiling point of 172-174 °C.

-

Analysis: Each fraction is analyzed by GC-MS to determine its composition and the purity of this compound.

Principle: Column chromatography is a versatile technique for separating individual compounds from a mixture. The separation is based on the differential adsorption of compounds to a stationary phase as a mobile phase moves through the column.

Protocol:

-

Column Packing: A glass column is packed with a suitable adsorbent, most commonly silica gel or alumina. The adsorbent is made into a slurry with a non-polar solvent (e.g., hexane) and carefully poured into the column to ensure a uniform packing without air bubbles.

-

Sample Loading: The crude essential oil is dissolved in a minimal amount of the non-polar solvent and loaded onto the top of the column.

-

Elution: A solvent or a mixture of solvents (the mobile phase) is passed through the column. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity.

-

Fraction Collection: The eluent is collected in a series of fractions.

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing this compound. Fractions with high purity are then combined.

Principle: For obtaining highly pure this compound, preparative gas chromatography can be employed. This technique separates compounds based on their volatility and interaction with the stationary phase in a gas chromatograph, and allows for the collection of the separated components.

Protocol:

-

Injection: A small volume of the partially purified fraction containing this compound is injected into the preparative gas chromatograph.

-

Separation: The compounds are separated on a column with a suitable stationary phase.

-

Detection and Collection: As the separated compounds exit the column, they are detected, and a collection system is triggered to trap the peak corresponding to this compound.

-

Purity Analysis: The purity of the collected this compound is confirmed by analytical GC-MS.

Analytical Methods for Quantification and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound in essential oil extracts and purified fractions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile compounds in a mixture, and MS identifies and quantifies them based on their mass-to-charge ratio.

Protocol:

-

Sample Preparation: The essential oil or purified fraction is diluted in a suitable solvent (e.g., hexane or dichloromethane).

-

GC Separation: A small volume of the diluted sample is injected into the GC. The compounds are separated on a capillary column (e.g., HP-5MS). The oven temperature is programmed to increase gradually to ensure good separation of all components.

-

MS Detection: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint for each compound.

-

Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a pure standard and by comparison with mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The concentration of this compound can be determined by using an internal or external standard method.

Table 3: Example GC-MS Parameters for this compound Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 1:50) or Splitless |

| Oven Temperature Program | Initial temp: 60 °C (hold 2 min), ramp to 240 °C at 3 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| Mass Range | m/z 40-500 |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Note: These parameters may need to be optimized depending on the specific instrument and sample matrix.

Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS

Principle: HS-SPME is a solvent-free sample preparation technique where a coated fiber is exposed to the headspace above a sample to adsorb volatile analytes. The fiber is then transferred to the GC injector for desorption and analysis. This method is particularly useful for the analysis of volatile compounds in complex matrices.

Protocol:

-

Sample Preparation: A small amount of the plant material or essential oil is placed in a sealed vial.

-

Extraction: The vial is heated to a specific temperature to allow volatile compounds to move into the headspace. An SPME fiber (e.g., DVB/CAR/PDMS) is then exposed to the headspace for a defined period to adsorb the analytes.

-

Desorption and GC-MS Analysis: The fiber is retracted and inserted into the hot injector of the GC-MS, where the adsorbed compounds are desorbed and analyzed as described in the GC-MS protocol.

Conclusion

The isolation and purification of this compound from plant extracts require a systematic approach involving efficient extraction followed by multi-step purification and rigorous analytical characterization. While steam distillation is a common and effective method for obtaining the initial essential oil, the purification of this compound to a high degree of purity necessitates advanced chromatographic techniques such as fractional distillation and preparative GC due to the presence of its isomer, 1,8-cineole, and other terpenes with similar physicochemical properties. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and scientists to successfully isolate and purify this compound for further investigation and application in drug development and other scientific fields. Further research is warranted to identify plant sources with higher concentrations of this compound and to optimize the purification methods for improved yield and efficiency.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,4-Cineole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cineole, also known as isocineole, is a naturally occurring monoterpene ether with a camphor-like odor.[1][2] It is an isomer of the more common 1,8-cineole (eucalyptol) and is found in various essential oils, including those from Eucalyptus species, lime peel, and cardamom.[3][4] This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development. The information presented herein is supported by spectral data, experimental protocols, and logical pathway diagrams to facilitate a deeper understanding of this versatile molecule.

Chemical Properties

This compound is a colorless liquid with the molecular formula C₁₀H₁₈O. Its chemical structure consists of a p-menthane skeleton with an ether bridge between carbons 1 and 4.[5] The key physical and chemical properties of this compound are summarized in the tables below.

Physical Properties

This table summarizes the key physical characteristics of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O | [5] |

| Molecular Weight | 154.25 g/mol | [5] |

| Appearance | Colorless clear liquid | [6] |

| Odor | Camphoraceous, fresh, minty | [7][8] |

| Melting Point | -46 °C | [9] |

| Boiling Point | 172-174 °C at 760 mmHg; 65 °C at 16 mmHg | [6] |

| Density | 0.887 g/mL at 25 °C | [9] |

| Refractive Index | 1.445 at 20 °C | [9] |

| Solubility | Almost insoluble in water; Soluble in alcohol, oils, and DMSO | [3][10] |

Spectral Data

The following table outlines the key spectral data for the characterization of this compound.

| Spectral Data | Key Features | Reference(s) |

| ¹H NMR | Chemical shifts for protons adjacent to the ether oxygen are expected in the 3.4-4.5 ppm region. | [10][11] |

| ¹³C NMR | Carbons adjacent to the ether oxygen typically appear in the 50-80 ppm range. | [11][12] |

| FTIR (cm⁻¹) | Strong C-O stretching absorption between 1000 and 1300 cm⁻¹. | [13][14] |

| Mass Spec. (m/z) | Molecular ion peak at 154. Key fragments at 111, 71, and 43. | [5] |

Chemical Reactivity

The reactivity of this compound is primarily dictated by the strained bicyclic ether system. The ether linkage is relatively stable but can be cleaved under strong acidic conditions. The carbon skeleton is susceptible to oxidation, particularly through biological pathways.

Oxidation: Microbial Hydroxylation

The most well-documented reaction of this compound is its oxidation via microbial hydroxylation. Various microorganisms, particularly bacteria and fungi, can introduce hydroxyl groups at different positions on the cineole skeleton. This biotransformation is of significant interest for the synthesis of novel, functionalized terpenes.

Common sites of hydroxylation include the C-2, C-3, and C-8 positions, leading to a variety of hydroxylated derivatives. The regioselectivity of the hydroxylation is dependent on the specific microorganism and the enzymes involved, primarily cytochrome P450 monooxygenases.[1][6] For example, Bacillus cereus has been shown to hydroxylate this compound at the 2-position, while Streptomyces griseus can produce 8-hydroxy-1,4-cineole.[1]

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 1,8-cineole and this compound by isomerization of α-terpineol catalyzed by heteropoly acid | Semantic Scholar [semanticscholar.org]

- 5. ejournal.upi.edu [ejournal.upi.edu]

- 6. thecbggurus.com [thecbggurus.com]

- 7. Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques - Arabian Journal of Chemistry [arabjchem.org]

- 8. This compound, 470-67-7 [thegoodscentscompany.com]

- 9. IJMS (EI-MS, Cyclic Ethers)-2020 – The Rotavera Group [rotavera.uga.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mdpi.com [mdpi.com]

- 12. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1,4-Cineole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-Cineole, a naturally occurring monoterpenoid, in various organic solvents. This information is critical for its application in pharmaceutical formulations, flavor and fragrance industries, and as a green solvent. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and explores the theoretical underpinnings of its solvent compatibility.

Quantitative Solubility of this compound

The solubility of this compound has been reported in a limited number of organic solvents. The following table summarizes the available quantitative data. It is important to note that solubility can be temperature-dependent, and where available, this information has been included.

| Solvent | Temperature (°C) | Solubility | Citation |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 125 mg/mL | [1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 50 mg/mL | [2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 30 mg/mL | [3] |

| Water | 25 | 211.3 mg/L (estimated) | [4] |

Qualitative Solubility:

Theoretical Framework for Solubility: Hansen Solubility Parameters

The principle of "like dissolves like" is a fundamental concept in predicting solubility. A more quantitative approach involves the use of Hansen Solubility Parameters (HSP), which are based on the cohesive energy density of a substance. The total Hildebrand solubility parameter is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).

Hansen Solubility Parameters for 1,8-Cineole:

-

δD (Dispersion): 16.70 MPa½

-

δP (Polar): 4.60 MPa½

-

δH (Hydrogen Bonding): 3.40 MPa½

A substance is more likely to dissolve in a solvent when their Hansen Solubility Parameters are similar. The "distance" (Ra) between the HSP of two substances can be calculated to predict solubility. A smaller Ra value indicates a higher likelihood of solubility.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a compound like this compound in organic solvents. These protocols are based on established laboratory practices.

Static Equilibrium Method

This is a common and accurate method for determining the solubility of a solid or liquid solute in a solvent.

Workflow for the Static Equilibrium Method:

Caption: Workflow for determining solubility using the static equilibrium method.

Methodology:

-

Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial or flask. The amount of solute should be sufficient to ensure that a solid or separate liquid phase remains after equilibration.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or water bath is recommended.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. If necessary, centrifuge the sample to ensure complete separation of the solid/liquid and liquid phases.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant (the saturated solution). To avoid precipitation due to temperature changes, this step should be performed quickly. The sample is then diluted with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Analysis: Determine the concentration of this compound in the diluted sample using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The results can be expressed in various units, such as g/L, mg/mL, or mol/L.

Isothermal Titration Method

This method involves the gradual addition of a solvent to a known amount of the solute until complete dissolution is observed.

Workflow for the Isothermal Titration Method:

References

The Discovery and History of 1,4-Cineole in Medicinal Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Cineole, a bicyclic monoterpenoid and a structural isomer of the more abundant 1,8-cineole (eucalyptol), is a volatile organic compound found in the essential oils of numerous medicinal plants. While its history is intertwined with the broader exploration of terpenes, the specific discovery and characterization of this compound have been more nuanced. This technical guide provides an in-depth exploration of the discovery, history, and analytical methodologies associated with this compound in medicinal plants. It includes a compilation of quantitative data, detailed experimental protocols for its extraction and identification, and a visualization of its known signaling pathway interactions, offering a comprehensive resource for researchers in phytochemistry, pharmacology, and drug development.

A Historical Perspective on Terpene and this compound Discovery

The journey to understanding terpenes, the class of compounds to which this compound belongs, began long before the precise identification of individual molecules. Ancient civilizations recognized the therapeutic and aromatic properties of plants, utilizing essential oils in traditional medicine and religious ceremonies.[1][2][3] The scientific investigation into these volatile compounds gained momentum with the refinement of distillation techniques, a process often credited to the Persian polymath Avicenna in the 10th-12th century, which allowed for the isolation of essential oils.[1][4]

The 19th century marked a significant turning point with the emergence of organic chemistry.[1] German chemist Otto Wallach is widely regarded as a pioneer in terpene chemistry for his systematic classification of these compounds, for which he received the Nobel Prize in Chemistry in 1910.[1] His work laid the foundation for the "isoprene rule," which describes the structural relationship of terpenes.[5]

While the history of 1,8-cineole (eucalyptol) is well-documented, with its discovery in the 19th century, the specific timeline for the first isolation and identification of its isomer, this compound, is less clear in historical records.[6] Its identification likely occurred later, with the advancement of analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, which allowed for the separation and precise structural elucidation of closely related isomers within essential oils.[7][8][9] Today, this compound is recognized as a constituent of various medicinal plants, often co-occurring with its more famous isomer.[10]

Quantitative Analysis of this compound in Medicinal Plants

The concentration of this compound in medicinal plants can vary significantly depending on the plant species, geographical origin, harvest time, and extraction method. The following table summarizes the reported quantitative data for this compound in the essential oils of several medicinal plants. It is important to note that many studies focus on the major components of essential oils, and the quantification of minor constituents like this compound is not always reported.

| Medicinal Plant Species | Plant Part | Extraction Method | This compound Concentration (%) | Reference(s) |

| Eucalyptus species | Leaves | Hydrodistillation/Steam Distillation | Often present as a minor component alongside 1,8-cineole. Specific percentages for this compound are not consistently reported in broad screenings, which focus on the dominant 1,8-cineole (ranging from 20.2% to 97.32%).[11][12] | [11][12] |

| Artemisia absinthium L. (Wormwood) | Aerial parts | Hydrodistillation | While 1,8-cineole is reported in ranges of 0.1-18.0%, specific quantification for this compound is not detailed in the provided studies. The focus is often on thujone and other major components.[13][14][15][16][17] | [13][14][15][16][17] |

Note: The provided search results did not yield specific quantitative data for this compound across a wide range of medicinal plants. The table reflects the general findings where this compound is often a minor, and not always quantified, component. Further targeted quantitative studies are required to expand this dataset.

Experimental Protocols

Extraction of Essential Oils containing this compound

Method: Steam Distillation

Steam distillation is a widely used method for extracting volatile compounds like this compound from plant material.[4][18][19][20][21]

Protocol:

-

Plant Material Preparation: Fresh or dried plant material (e.g., leaves, flowers) is coarsely ground to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A Clevenger-type apparatus is typically used. The plant material is placed in a still, and water is added to a separate flask to generate steam.

-

Distillation: Steam is passed through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The mixture of steam and essential oil vapor is then passed through a condenser, which cools the vapor and converts it back into a liquid.

-

Separation: The condensed liquid, a mixture of water and essential oil, is collected in a separator. Due to their immiscibility, the essential oil will form a separate layer on top of the water (as it is generally less dense).

-

Collection and Drying: The essential oil layer is carefully separated and dried over anhydrous sodium sulfate to remove any residual water.

Identification and Quantification of this compound

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile compounds in essential oils, allowing for both the separation and identification of individual components.[11][22][23][24][25]

Protocol:

-

Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane, dichloromethane) to an appropriate concentration for GC-MS analysis.

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.

-

GC Conditions:

-

Injector Temperature: Set to a high temperature (e.g., 250 °C) to ensure rapid volatilization of the sample.[24][25]

-

Oven Temperature Program: A temperature gradient is used to separate the components based on their boiling points. A typical program might start at a low temperature (e.g., 60-70 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240-300 °C).[22][24][25]

-

-

MS Conditions:

-

Data Analysis:

-

Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a pure standard and by matching the mass spectrum with a reference library (e.g., NIST, Wiley).

-

Quantification: The percentage of this compound in the essential oil is determined by calculating the peak area of this compound relative to the total peak area of all identified components in the chromatogram.

-

Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules, including the confirmation of the this compound structure.[7][8][9]

Protocol:

-

Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

NMR Analysis: ¹H NMR and ¹³C NMR spectra are acquired.

-

Spectral Interpretation: The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the molecular structure, confirming the presence of the 1,4-epoxy-p-menthane skeleton characteristic of this compound.

Signaling Pathways and Biological Activities

While research on the specific signaling pathways of this compound is not as extensive as for its isomer, 1,8-cineole, some key interactions have been identified. This compound has been shown to activate both human Transient Receptor Potential Melastatin 8 (TRPM8) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[26] These channels are involved in sensory perception, including temperature and pain.

The biological activities of the closely related 1,8-cineole have been more thoroughly investigated and are known to involve anti-inflammatory and antioxidant pathways. It has been shown to regulate key inflammatory mediators such as Nuclear Factor-kappa B (NF-κB) and to modulate the Keap1-Nrf2 pathway, which is crucial for the cellular antioxidant response.[27][28][29] Furthermore, the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular responses to a variety of stimuli, is also influenced by cineole.[30] Given the structural similarity, it is plausible that this compound may share some of these mechanisms of action.

Below is a diagram illustrating a potential signaling pathway for this compound based on its known interactions and the established pathways of its isomer.

Caption: Potential signaling pathway of this compound.

Caption: Experimental workflow for this compound analysis.

Conclusion

This compound remains a less-studied but important component of the essential oils of many medicinal plants. While its historical discovery is not as clearly defined as that of its isomer, 1,8-cineole, modern analytical techniques have enabled its identification and quantification. This guide provides a foundational resource for researchers, detailing the historical context, analytical methodologies, and known biological interactions of this compound. Further research is warranted to fully elucidate its quantitative distribution in the plant kingdom and to explore its pharmacological potential, particularly in relation to its effects on TRP channels and its potential overlap with the anti-inflammatory and antioxidant activities of 1,8-cineole.

References

- 1. muzablends.com [muzablends.com]

- 2. highfallshemp.com [highfallshemp.com]

- 3. aoha.co.uk [aoha.co.uk]

- 4. purodem.com [purodem.com]

- 5. worldscientific.com [worldscientific.com]

- 6. Eucalyptol - Wikipedia [en.wikipedia.org]

- 7. karary.edu.sd [karary.edu.sd]

- 8. researchgate.net [researchgate.net]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. This compound | C10H18O | CID 10106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scialert.net [scialert.net]

- 15. researchgate.net [researchgate.net]

- 16. Composition of the essential oil of Artemisia absinthium L [kirj.ee]

- 17. tandfonline.com [tandfonline.com]

- 18. engineering.iastate.edu [engineering.iastate.edu]

- 19. A Comprehensive Guide to Essential Oil Extraction Methods [newdirectionsaromatics.com]

- 20. researchgate.net [researchgate.net]

- 21. agritech.tnau.ac.in [agritech.tnau.ac.in]

- 22. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 23. researchgate.net [researchgate.net]

- 24. tips.sums.ac.ir [tips.sums.ac.ir]

- 25. GC/MS Analyses of the Essential Oils Obtained from Different Jatropha Species, Their Discrimination Using Chemometric Analysis and Assessment of Their Antibacterial and Anti-Biofilm Activities [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. 1,8-Cineole: a review of source, biological activities, and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Modes of Action of 1,8-Cineol in Infections and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 1,4-Cineole: A Technical Guide for Researchers

Introduction

1,4-Cineole, a monoterpene and a structural isomer of the more extensively studied 1,8-cineole, is a natural compound found in various aromatic plants. While research has predominantly focused on its isomer, emerging evidence suggests that this compound possesses a unique pharmacological profile with potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic targets, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Identified Therapeutic Targets and Pharmacological Effects

Current research indicates that this compound exerts its effects through the modulation of several key molecular targets, leading to anxiolytic, anti-inflammatory, and potentially other therapeutic activities.

Transient Receptor Potential (TRP) Channels

This compound has been identified as an activator of several Transient Receptor Potential (TRP) channels, which are involved in sensory perception, including temperature, pain, and taste.

-

TRPM8 (Transient Receptor Potential Melastatin 8): this compound activates the cold and menthol receptor TRPM8.[1][2] This activation is associated with a cooling sensation and may contribute to its analgesic properties.

-

TRPA1 (Transient Receptor Potential Ankryin 1): This channel is a sensor for noxious cold and various irritant compounds. This compound has been shown to activate TRPA1.[1][2]

-

TRPV1 (Transient Receptor Potential Vanilloid 1): In the spinal substantia gelatinosa, this compound has been found to activate TRPV1 channels, which are involved in nociceptive signaling. This activation is linked to an increase in spontaneous glutamate release from nerve terminals.

Central Nervous System (CNS) Modulation

This compound exhibits significant anxiolytic-like effects, suggesting its interaction with neurotransmitter systems in the brain.

-

Anxiolytic Activity: Oral administration of this compound has demonstrated anxiolytic effects in mouse models of anxiety, such as the elevated plus-maze and hole-board tests.[3]

Quantitative Data on this compound's Bioactivity

The following table summarizes the available quantitative data for the biological effects of this compound. It is important to note that detailed dose-response studies and the determination of specific binding affinities (e.g., EC50, IC50) for this compound are still limited in the current literature.

| Target/Effect | Experimental Model | Dosage/Concentration | Observed Effect | Citation |

| Anxiolytic-like activity | Elevated Plus Maze (mice) | 400 mg/kg (oral) | Modification of all observed parameters indicative of anxiolytic action. | [3] |

| Anxiolytic-like activity | Hole-board test (mice) | 100, 200, 400 mg/kg (oral) | Increased number of head dips. | [3] |

| CNS depression | Pentobarbital sleeping time (mice) | 200 and 400 mg/kg (oral) | Decreased sleep latency. | [3] |

| TRPM8 Activation | HEK293T cells expressing human TRPM8 | 5 mM | Increased intracellular Ca2+ concentration. | [1] |

| TRPA1 Activation | HEK293T cells expressing human TRPA1 | 5 mM | Increased intracellular Ca2+ concentration. | [1] |

| TRPV1 Activation | Rat spinal cord slices (substantia gelatinosa neurons) | Not specified | Increased frequency of miniature excitatory postsynaptic currents. |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the investigation of this compound's therapeutic potential.

Assessment of Anxiolytic-like Activity in Mice

-

Animal Model: Male Swiss mice are typically used.

-

Drug Administration: this compound is administered orally (p.o.) at doses ranging from 100 to 400 mg/kg. A vehicle control (e.g., Tween 80 solution) and a positive control (e.g., diazepam) are used for comparison.[3]

-

Elevated Plus Maze (EPM) Test:

-

The EPM apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

-

One hour after drug administration, each mouse is placed in the center of the maze, facing an open arm.

-

The number of entries into and the time spent in the open and enclosed arms are recorded for a 5-minute period.[3][4]

-

An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

-

-

Hole-Board Test:

-

The apparatus is a board with evenly spaced holes.

-

Following drug administration, mice are placed on the board, and the number of head dips into the holes is recorded over a specific time period.

-

An increase in head-dipping behavior is considered a measure of anxiolytic activity.[3]

-

In Vitro Assessment of TRP Channel Activation

-

Cell Culture: Human Embryonic Kidney (HEK293T) cells are cultured and transiently transfected with plasmids encoding the human TRP channel of interest (e.g., TRPM8, TRPA1, or TRPV1).

-

Calcium Imaging:

-

Transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Cells are then perfused with a solution containing this compound at a specific concentration (e.g., 5 mM).[1]

-

Changes in intracellular calcium concentration are monitored using fluorescence microscopy. An increase in fluorescence intensity upon application of this compound indicates channel activation.

-

-

Electrophysiology (Patch-Clamp):

-

Whole-cell patch-clamp recordings can be performed on transfected HEK293T cells.

-

Cells are voltage-clamped, and currents are recorded before and after the application of this compound.

-

An inward current evoked by this compound confirms its role as a channel agonist.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the known signaling pathways modulated by this compound and a typical workflow for investigating its therapeutic targets.

Figure 1. Overview of this compound's known and potential therapeutic targets and effects.

Figure 2. Experimental workflow for assessing the anxiolytic-like effects of this compound.

Conclusion and Future Directions

This compound is an emerging natural compound with demonstrated therapeutic potential, particularly as an anxiolytic agent. Its activity as a modulator of TRP channels (TRPM8, TRPA1, and TRPV1) provides a mechanistic basis for its observed and potential pharmacological effects. However, the current body of research is still in its early stages. A significant portion of the literature focuses on its isomer, 1,8-cineole, leading to a need for more specific investigations into the unique properties of this compound.

Future research should prioritize:

-

Quantitative Pharmacological Studies: Determining the EC50 and IC50 values of this compound for its identified TRP channel targets is crucial for understanding its potency and selectivity.

-

Elucidation of Signaling Pathways: In-depth studies are needed to delineate the specific intracellular signaling cascades modulated by this compound in the context of its anxiolytic, anti-inflammatory, and any potential anticancer effects. This includes investigating its impact on key inflammatory mediators and apoptosis-related proteins.

-

Comparative Studies: Direct comparative studies of this compound and 1,8-cineole are essential to differentiate their mechanisms of action and therapeutic potentials.

-

Neuroprotective and Anticancer Investigations: While preliminary evidence is sparse, the known targets of this compound suggest that its neuroprotective and anticancer activities warrant further investigation.

A deeper understanding of the molecular targets and mechanisms of action of this compound will be instrumental in unlocking its full therapeutic potential and paving the way for its development as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for Testing the Antimicrobial Activity of 1,4-Cineole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antimicrobial properties of 1,4-Cineole, a prominent monoterpenoid found in various essential oils. The following sections outline standardized methods for determining its inhibitory and cidal activity against a range of microorganisms.

Data Presentation

The antimicrobial efficacy of this compound can be quantified and summarized for comparative analysis. The following table is a template for presenting typical results obtained from the protocols described below.

| Microorganism | Strain | Method | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) | Zone of Inhibition (mm) |

| Escherichia coli | ATCC 25922 | Broth Microdilution | |||

| Staphylococcus aureus | ATCC 29213 | Broth Microdilution | |||

| Candida albicans | ATCC 10231 | Broth Microdilution | |||

| Aspergillus niger | ATCC 16404 | Broth Microdilution | |||

| Pseudomonas aeruginosa | ATCC 27853 | Agar Disk Diffusion | |||

| Bacillus subtilis | ATCC 6633 | Agar Disk Diffusion |

Experimental Protocols

Accurate and reproducible assessment of antimicrobial activity is crucial. The following are detailed protocols for commonly employed methods.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC/MFC).[1][2][3][4]

Materials:

-

This compound (analytical grade)

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[5]

-

Microbial cultures (bacteria or fungi)

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Plate reader (optional)

-

Sterile agar plates (for MBC/MFC determination)

Procedure:

-

Preparation of this compound Stock Solution:

-

Due to the lipophilic nature of this compound, a stock solution should be prepared in a suitable solvent or with an emulsifying agent to ensure its dispersion in the aqueous broth medium.[6][8]

-

A common approach is to prepare a stock solution in dimethyl sulfoxide (DMSO) or to create an emulsion with a non-inhibitory concentration of Tween 80 (e.g., 0.5% v/v).[6][7][8]

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

-

The eleventh well in each row will serve as the growth control (broth and inoculum, no this compound), and the twelfth well will be the sterility control (broth only).

-

-

Inoculum Preparation:

-

Prepare a microbial suspension from a fresh culture (18-24 hours for bacteria, 24-48 hours for yeast) in sterile saline or broth.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[2][9]

-

Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[2][10]

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared inoculum to each well (except the sterility control).

-

Seal the plate to prevent evaporation and incubate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria and pathogenic fungi) for 18-24 hours (or longer for slow-growing organisms).[9][11]

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the positive control well.[2]

-

Growth can also be assessed using a microplate reader to measure optical density (OD) or by adding a growth indicator like resazurin or tetrazolium salts (INT).[12]

-

-

MBC/MFC Determination:

-

From the wells showing no visible growth in the MIC assay, take a 10-100 µL aliquot and subculture it onto a fresh agar plate.[2]

-

Incubate the agar plates under appropriate conditions.

-

The MBC/MFC is the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum count.

-

Protocol 2: Agar Disk Diffusion Method

This method is a preliminary screening tool to assess the antimicrobial activity of this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.[3][13][14]

Materials:

-

This compound

-

Sterile filter paper disks (6 mm in diameter)

-

Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)[15]

-

Microbial cultures

-

Sterile swabs

-

Forceps

-

Incubator

-

Ruler or calipers

Procedure:

-

Inoculum Preparation:

-

Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.[15]

-

-

Inoculation of Agar Plates:

-

Dip a sterile swab into the inoculum suspension and remove excess liquid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of the agar plate in three directions to ensure confluent growth.[15]

-

-

Preparation and Application of Disks:

-

Aseptically impregnate sterile filter paper disks with a known volume (e.g., 10-20 µL) of this compound at a specific concentration.[16]

-

Allow the solvent to evaporate if a volatile solvent was used for dilution.

-

Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plates.

-

Gently press the disks to ensure complete contact with the agar.

-

Include a positive control disk with a known antibiotic and a negative control disk with the solvent alone.

-

-

Incubation and Measurement:

-

Invert the plates and incubate at the appropriate temperature for 18-24 hours.

-

Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

-

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the antimicrobial activity of this compound.

Logical Relationship of Antimicrobial Testing Phases

References

- 1. Broth Microdilution Assay of the Two Essential Oils [bio-protocol.org]

- 2. mdpi.com [mdpi.com]

- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Broth micro-dilution method for determining the susceptibility of Escherichia coli and Staphylococcus aureus to the essential oil of Melaleuca alternifolia (tea tree oil) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - ProQuest [proquest.com]

- 9. mdpi.com [mdpi.com]

- 10. The Assessment of Antimicrobial and Anti-Biofilm Activity of Essential Oils against Staphylococcus aureus Strains [mdpi.com]

- 11. Determination of minimum inhibitory concentration values (MICs) against Sporothrix brasiliensis and Sporoth... [protocols.io]

- 12. preprints.org [preprints.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. asm.org [asm.org]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Antioxidant Assays of 1,4-Cineole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro antioxidant capacity of 1,4-Cineole, a natural monoterpene found in various essential oils. The following sections outline the methodologies for several common antioxidant assays, data presentation guidelines, and visualizations of experimental workflows and a potential signaling pathway.

Data Presentation

A comprehensive literature search did not yield specific quantitative data (e.g., IC50 values) for the antioxidant activity of isolated this compound in the described assays. Therefore, the following table is provided as a template for researchers to populate with their experimental findings. It is recommended to determine the 50% inhibitory concentration (IC50) for each radical scavenging assay and to express the ferric reducing power in terms of a standard equivalent.

| Assay | Parameter | Result (e.g., µg/mL or µM) | Standard Used | Standard IC50/Value |

| DPPH Radical Scavenging Assay | IC50 | Data to be determined | Ascorbic Acid / Trolox | e.g., X ± Y µg/mL |

| ABTS Radical Scavenging Assay | IC50 | Data to be determined | Ascorbic Acid / Trolox | e.g., X ± Y µg/mL |

| FRAP Assay | FRAP Value | Data to be determined | FeSO₄ / Trolox | e.g., X ± Y µM Fe(II)/µg |

| Superoxide Radical Scavenging Assay | IC50 | Data to be determined | Ascorbic Acid / Gallic Acid | e.g., X ± Y µg/mL |

Experimental Protocols

The following protocols are adapted for the analysis of volatile, sparingly water-soluble compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH solution to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically.[1][2]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol), analytical grade

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 517 nm

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

-

Preparation of this compound and Standard Solutions:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions from the stock solution to obtain a range of concentrations to be tested.

-

Prepare a stock solution of the positive control (e.g., Ascorbic acid or Trolox) and a series of dilutions in the same manner.

-

-

Assay Protocol:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the different concentrations of this compound, the standard, or methanol (as a blank) to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.[2]

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:

-

A_control is the absorbance of the DPPH solution with methanol.

-

A_sample is the absorbance of the DPPH solution with the this compound or standard.

-

-

Determination of IC50: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction of the radical cation by the antioxidant to its colorless neutral form is measured spectrophotometrically.[3]

Materials:

-

This compound

-

ABTS diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Ethanol (or Methanol), analytical grade

-